![molecular formula C5H4O5 B2488395 3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid CAS No. 1782272-74-5](/img/structure/B2488395.png)
3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar bicyclic compounds involves strategic methods to construct the bicyclic skeleton efficiently. For instance, a study detailed the synthesis of all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, through a process that significantly shortens known literature procedures for synthesizing these unnatural amino acids (Bakonyi et al., 2013). Such methods often involve diastereomeric salt formation, chromatography on chiral stationary phases, and ab initio calculations to understand selectivity.
Molecular Structure Analysis
The molecular structure of compounds within this family often features a tight bicyclic framework that imposes conformational restrictions, influencing their reactivity and interaction with biological targets. The stereochemistry plays a crucial role in determining the molecule's biological activity and chemical behavior. Analytical techniques such as X-ray crystallography provide insights into the spatial arrangement of atoms (Kashani et al., 2017).
Chemical Reactions and Properties
The reactivity of such bicyclic compounds involves various chemical transformations, including cyclopropanation, intramolecular cyclization, and esterification, to introduce functional groups or modify the existing ones. These reactions are pivotal in generating derivatives with potential biological activity or for further synthetic modifications (Gan et al., 2013).
Scientific Research Applications
Core Structure Utilization in Molecular Design
The bicyclo[3.1.0]hexane core structure and its heteroanalogues have been utilized as crucial components in the design of small molecules with a range of biological activities. These structures serve as locked analogues for nucleoside building blocks and are integral in the synthesis of natural compounds, bioactive compounds, novel materials, and catalysts. Notably, these structures have been instrumental in the development of potent metabotropic glutamate receptor antagonists and agonists by embedding amino acid units like glutamate into the bicyclo[3.1.0]hexane scaffold, achieving specific extended conformations (Jimeno et al., 2011).
Stereoselective Synthesis and Optical Resolution
The synthesis of various stereoisomers of compounds incorporating the bicyclo[3.1.0]hexane structure demonstrates the versatility and adaptability of this chemical backbone. Notably, the synthesis of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid showcases the ability to achieve pure cis or trans acids and the capability of optical resolution through various methods. These synthetic advancements underscore the potential of the bicyclo[3.1.0]hexane core in creating a diverse array of molecular entities with precise stereochemical control (Bakonyi et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The signal word for the compound is "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4O5/c6-4(7)1-2-3(1)10-5(8)9-2/h1-3H,(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTWQYUHQOQHNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C2C1OC(=O)O2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-2,4-dioxabicyclo[3.1.0]hexane-6-carboxylic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.